1-oxo-1-phenylbutan-2-yl acetate
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Overview
Description
1-oxo-1-phenylbutan-2-yl acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of butanone, featuring a phenyl group and an acetate ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxo-1-phenylbutan-2-yl acetate can be synthesized through various methods. One common approach involves the esterification of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylbutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 1-oxo-1-phenylbutanoic acid.
Reduction: 1-oxo-1-phenylbutan-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-oxo-1-phenylbutan-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-oxo-1-phenylbutan-2-ol: A closely related compound differing by the presence of a hydroxyl group instead of an acetate ester.
1-phenylbutan-2-one: Lacks the acetate group, making it less reactive in certain chemical reactions.
Uniqueness
1-oxo-1-phenylbutan-2-yl acetate is unique due to its combination of a phenyl group and an acetate ester, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54034-47-8 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
85 |
Origin of Product |
United States |
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